molecular formula C5H8N2O B1276122 5-Ethyl-1,2-oxazol-3-amine CAS No. 19754-80-4

5-Ethyl-1,2-oxazol-3-amine

Cat. No.: B1276122
CAS No.: 19754-80-4
M. Wt: 112.13 g/mol
InChI Key: INRPZCXQEPGTQB-UHFFFAOYSA-N
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Description

5-Ethyl-1,2-oxazol-3-amine (CAS: 19754-80-4) is an oxazole derivative with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol. It features an ethyl group at the 5-position and an amine group at the 3-position of the 1,2-oxazole ring . This compound is commercially available with a purity of 95% (MFCD00955701) and is utilized in pharmaceutical and materials research due to its versatile reactivity and hydrogen-bonding capabilities .

Properties

IUPAC Name

5-ethyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-4-3-5(6)7-8-4/h3H,2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRPZCXQEPGTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408249
Record name 5-ethyl-1,2-oxazol-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00408249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19754-80-4
Record name 5-ethyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1,2-oxazol-3-amine
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Biochemical Analysis

Biochemical Properties

5-Ethyl-1,2-oxazol-3-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response. Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. For instance, it has been shown to interact with tyrosine kinases, which are crucial for signal transduction in cells. These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by modulating the expression of genes involved in cell cycle regulation. Additionally, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux. These cellular effects underscore the compound’s potential in cancer therapy and metabolic disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound inhibits cyclooxygenase by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation and pain. Additionally, this compound can activate certain receptors, leading to changes in gene expression and cellular responses. These molecular interactions provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of metabolites. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. These findings are crucial for determining the compound’s suitability for therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit enzymes involved in the arachidonic acid pathway, leading to reduced production of inflammatory mediators. Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes. These interactions provide insights into the compound’s potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, facilitating its entry into cells. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

Biological Activity

5-Ethyl-1,2-oxazol-3-amine is an organic compound belonging to the oxazole class, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C5_5H8_8N2_2O
  • Molecular Weight : 112.13 g/mol
  • CAS Number : 19754-80-4

The oxazole ring contributes significantly to the compound's reactivity and biological activity, making it a subject of various pharmacological studies.

Antimicrobial Activity

Several studies have indicated that compounds with oxazole structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have been synthesized and evaluated for their effectiveness against various bacterial strains.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundStaphylococcus aureus16 µg/mL

These results suggest that this compound possesses promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HCT116 (human colorectal carcinoma) and MCF7 (human breast carcinoma).

Cell LineIC50 (µM)Reference
HCT11671.8
MCF774.1

These findings indicate that this compound may serve as a lead compound for developing new anticancer agents.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, insights can be drawn from studies on related compounds. For instance, similar oxazole derivatives have been shown to interact with specific enzymes and receptors in biological pathways:

  • Enzyme Inhibition : Some oxazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The binding affinity of these compounds to various receptors suggests a potential role in modulating signaling pathways critical for cell growth and survival.

Study on Antimicrobial Properties

In a comparative study involving several oxazole derivatives, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The study demonstrated that modifications in the oxazole structure could enhance antibacterial activity:

"Compounds with varied substituents on the oxazole ring exhibited different levels of activity against tested strains, highlighting the importance of structural variations" .

Study on Anticancer Effects

A recent study focused on the anticancer properties of various oxazole derivatives found that those containing an ethyl group exhibited enhanced activity compared to their methyl counterparts:

"The introduction of an ethyl substituent significantly improved the antiproliferative effects against HCT116 cells" .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Oxazole vs. Oxadiazole :
    • This compound contains a five-membered oxazole ring (one oxygen and one nitrogen atom). The oxazole ring is moderately electron-rich, enabling nucleophilic reactions at the amine group .
    • 5-Ethyl-1,2,4-oxadiazol-3-amine () features a 1,2,4-oxadiazole ring with two nitrogen atoms. This structure is more electron-deficient, increasing thermal stability but reducing reactivity compared to oxazoles .

Substituent Effects

  • Alkyl vs. Aryl Groups :
    • The ethyl group in this compound contributes to moderate lipophilicity , making it suitable for membrane permeability in drug design.
    • In contrast, 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine () has a difluorophenyl group , enhancing electronegativity and binding affinity to hydrophobic pockets in enzymes or receptors .
    • N,5-Dimethyl-1,2-oxazol-3-amine hydrochloride () shows reduced lipophilicity due to the smaller methyl group, but its hydrochloride salt improves aqueous solubility .

Hydrogen-Bonding and Crystallinity

  • The amine group in this compound acts as both a hydrogen-bond donor and acceptor, facilitating crystal packing and stable coordination complexes (e.g., Schiff bases in ) .
  • 1,2,5-Oxadiazol-3-amine derivatives () exhibit distinct H-bonding patterns due to their electron-deficient cores, often forming stronger interactions with electron-rich partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-1,2-oxazol-3-amine
Reactant of Route 2
5-Ethyl-1,2-oxazol-3-amine

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